molecular formula C10H12N4 B1529325 4-(Piperazin-1-yl)picolinonitrile CAS No. 1341792-17-3

4-(Piperazin-1-yl)picolinonitrile

Cat. No. B1529325
CAS RN: 1341792-17-3
M. Wt: 188.23 g/mol
InChI Key: VIWUDIPXIBTLLX-UHFFFAOYSA-N
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Description

“4-(Piperazin-1-yl)picolinonitrile” is a chemical compound that has been studied for its potential antifungal properties . It is synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones . The compound is also known to be an important organic intermediate used in agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of “4-(Piperazin-1-yl)picolinonitrile” involves the intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .

Scientific Research Applications

Agrochemical Research

4-(Piperazin-1-yl)picolinonitrile: is an important organic intermediate in the development of agrochemicals . Its structural properties allow for the synthesis of compounds that can potentially act as pesticides or herbicides. The piperazine ring can be functionalized to create new molecules with specific actions against agricultural pests or diseases.

Pharmaceutical Development

In pharmaceutical research, 4-(Piperazin-1-yl)picolinonitrile serves as a precursor in the synthesis of various drugs . Its piperazine moiety is a common feature in many pharmaceuticals, including antipsychotics, antidepressants, and antihistamines. Researchers are exploring its use in creating new therapeutic agents that can interact with a range of biological targets.

Dyestuff Field

The compound’s nitrile group can undergo various chemical reactions, making it valuable in the dyestuff industry for the synthesis of complex dyes . These dyes can be used in textiles, inks, and pigments, offering a spectrum of colors and properties based on the compound’s derivatives.

Antimicrobial Agents

Studies have shown that derivatives of 4-(Piperazin-1-yl)picolinonitrile can be synthesized to form potent antimicrobial agents . These derivatives can be designed to target specific bacterial strains, including those resistant to current antibiotics, by inhibiting essential bacterial enzymes like DNA gyrase.

Anti-biofilm Research

The compound’s derivatives have been evaluated for their anti-biofilm properties . Biofilms are protective layers formed by bacteria that make them resistant to antibiotics. By preventing biofilm formation, these derivatives can enhance the efficacy of existing antimicrobial treatments.

Molecular Research

In molecular research, 4-(Piperazin-1-yl)picolinonitrile is used to study binding interactions with biological macromolecules. Its structure allows it to bind with various receptors and enzymes, making it a useful tool in understanding molecular recognition and drug-receptor interactions.

Mechanism of Action

Target of Action

Similar compounds such as piperazine derivatives have been reported to exhibit antimicrobial activity . Therefore, it is plausible that 4-(Piperazin-1-yl)picolinonitrile may also interact with bacterial cells or enzymes as its primary targets.

Mode of Action

Piperazine derivatives have been reported to interact with dna gyrase, a type ii topoisomerase found in bacteria . This interaction can inhibit the enzyme’s activity, leading to the disruption of DNA replication and transcription, thereby exerting an antibacterial effect.

Biochemical Pathways

Based on the potential interaction with dna gyrase mentioned above, it can be inferred that 4-(piperazin-1-yl)picolinonitrile may affect the dna replication and transcription pathways in bacteria .

Pharmacokinetics

Similar compounds such as piperazine derivatives have been reported to exhibit good absorption and distribution profiles . The metabolism and excretion properties of 4-(Piperazin-1-yl)picolinonitrile would need further investigation.

Result of Action

Based on the potential interaction with dna gyrase, it can be inferred that 4-(piperazin-1-yl)picolinonitrile may lead to the disruption of dna replication and transcription in bacteria, thereby exerting an antibacterial effect .

properties

IUPAC Name

4-piperazin-1-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-8-9-7-10(1-2-13-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWUDIPXIBTLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-yl)pyridine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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